5-bromo-2-(trifluoromethoxy)benzoic Acid
Overview
Description
5-Bromo-2-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4BrF3O3 and a molecular weight of 285.02 g/mol . It is a derivative of benzoic acid, characterized by the presence of a bromine atom at the 5-position and a trifluoromethoxy group at the 2-position on the benzene ring . This compound is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(trifluoromethoxy)benzoic acid typically involves the bromination of 2-(trifluoromethoxy)benzoic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(trifluoromethoxy)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions to facilitate substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative .
Scientific Research Applications
5-Bromo-2-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds for research purposes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-(trifluoromethoxy)benzoic acid depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. The trifluoromethoxy group can influence the reactivity and stability of the compound, while the bromine atom can serve as a site for further functionalization .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
5-Bromo-2-(trifluoromethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
Properties
IUPAC Name |
5-bromo-2-(trifluoromethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O3/c9-4-1-2-6(15-8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBZEPNOWXEZSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449364 | |
Record name | 5-bromo-2-(trifluoromethoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403646-47-9 | |
Record name | 5-Bromo-2-(trifluoromethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403646-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-2-(trifluoromethoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(trifluoromethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 1,3,4-oxadiazole structure and how does the incorporation of 5-bromo-2-(trifluoromethoxy)benzoic acid influence its larvicidal activity?
A1: While the exact mechanism of action isn't fully elucidated in the provided research, 1,3,4-oxadiazole derivatives are known to exhibit various biological activities [, ]. Incorporating this compound into the 1,3,4-oxadiazole scaffold led to compounds exhibiting strong larvicidal activity against Culex quinquefasciatus [, ]. The research suggests that the presence of electron-withdrawing substituents, like the bromine and trifluoromethoxy group on the benzoic acid moiety, at specific positions on the phenyl ring significantly contributes to the observed larvicidal activity [, ]. Further investigations into the structure-activity relationship could unveil the optimal configuration for enhanced potency and selectivity.
Q2: How do the synthesized 1,3,4-oxadiazole derivatives affect the mosquito larvae?
A2: The research observed alterations in the larvae's spiracular valves of the siphon and anal papillae upon exposure to the synthesized 1,3,4-oxadiazoles []. These structures are critical for respiration and osmoregulation in mosquito larvae. Disruption of these structures likely leads to the observed larvicidal effect.
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